molecular formula C15H9F3N2O2S B2692810 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline CAS No. 338394-56-2

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline

Cat. No. B2692810
CAS RN: 338394-56-2
M. Wt: 338.3
InChI Key: VUUWFKUSGJCDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” is a chemical compound with a molecular formula of C15H9F3N2O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound is part of a larger family of compounds known for their pharmaceutical and industrial applications .


Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one . A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoxaline skeleton, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl group and the phenylsulfonyl group are attached to this skeleton, contributing to the unique properties of this compound .

Scientific Research Applications

Biomedical Applications of Quinoxaline Sulfonamide Derivatives

Quinoxaline and its derivatives, particularly those containing the sulfonamide group, have been highlighted for their extensive biomedical applications. These compounds exhibit a broad range of pharmacological activities, underscoring their therapeutic potential across multiple domains, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, and anticancer actions. The synthesis and structure-activity relationship (SAR) of these derivatives indicate their capability as lead compounds for developing advanced therapeutic agents against a variety of diseases (Ali Irfan et al., 2021).

Chemical and Industrial Significance

Beyond their medical significance, quinoxaline derivatives have shown importance in chemical and industrial applications. For example, their utility as corrosion inhibitors demonstrates the diverse functional potential of these compounds. The ability to form stable chelating complexes with metallic surfaces through coordination bonding highlights their role in mitigating metallic corrosion, an aspect critical in extending the lifespan of industrial materials (C. Verma et al., 2020).

Environmental Impacts and Degradation

Environmental studies have also explored the degradation pathways and environmental fate of polyfluoroalkyl chemicals, which include derivatives related to quinoxaline sulfonamides. Understanding the biodegradation of these compounds is crucial for assessing their environmental impact, especially given their persistence and potential for accumulating in ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Future Directions

The future directions for research on “2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by quinoxaline derivatives, these compounds may have potential applications in pharmaceutical and industrial contexts .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-3-5-11(8-10)23(21,22)14-9-19-12-6-1-2-7-13(12)20-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUWFKUSGJCDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.